3-[4-(2H-tetrazol-5-yl)phenyl]pyridine
Description
Properties
CAS No. |
651769-41-4 |
|---|---|
Molecular Formula |
C12H9N5 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
3-[4-(2H-tetrazol-5-yl)phenyl]pyridine |
InChI |
InChI=1S/C12H9N5/c1-2-11(8-13-7-1)9-3-5-10(6-4-9)12-14-16-17-15-12/h1-8H,(H,14,15,16,17) |
InChI Key |
NUYLSKWRMFQRDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
Preparation Methods
Key Observations:
- Regioselectivity : The reaction selectively forms the N2-isomer of the tetrazole, as confirmed by X-ray diffraction and NMR spectroscopy (δ = 164.85 ppm for the C=N signal).
- Yield : Analogous syntheses for meta-substituted derivatives achieve yields up to 87%.
Cycloaddition of Nitriles with Sodium Azide
A common route to tetrazoles involves the [2+3] cycloaddition of nitriles with sodium azide under acidic or catalytic conditions. For 4-(2H-tetrazol-5-yl)phenyl intermediates:
Mechanistic Insights:
- Role of LiCl : Acts as a Lewis acid to activate the nitrile group, facilitating azide attack.
- Solvent : DMF enhances reaction efficiency due to its high polarity and boiling point.
Ortho-Lithiation and Electrophilic Substitution
This method directs lithiation at the ortho position of phenyltetrazoles, enabling subsequent functionalization. For the para-substituted target:
- Substrate : 4-(2H-tetrazol-5-yl)phenyllithium.
- Electrophile : 3-Iodopyridine.
- Conditions : n-BuLi, THF, -20°C to 0°C.
Advantages:
- Versatility : Enables introduction of diverse electrophiles (e.g., aryl halides, aldehydes).
- Yield Optimization : Transmetallation with Zn or Cu may improve coupling efficiency.
One-Pot Multi-Component Reactions
Emerging methods combine condensation and cycloaddition steps for efficient synthesis:
- Substrates : 4-Cyanophenyl bromide, sodium azide, pyridin-3-ylboronic acid.
- Conditions : Fe₃O₄ nanoparticles, microwave irradiation, DMF.
Case Study:
A domino Knoevenagel condensation/1,3-dipolar cycloaddition reaction for 2-(1H-tetrazole-5-yl)acrylonitrile derivatives achieves high yields under microwave-assisted conditions.
Synthetic Challenges and Adaptations
The para-substituted isomer poses regioselectivity challenges due to the electron-withdrawing nature of the tetrazole group. Strategies to overcome these include:
- Directing Groups : Use of meta-directing groups (e.g., nitro) in intermediates.
- Catalyst Optimization : Bidentate ligands (e.g., XPhos) for improved Pd-catalyzed coupling.
Characterization Data
Critical spectroscopic data for confirming the structure include:
Chemical Reactions Analysis
Types of Reactions
3-[4-(2H-tetrazol-5-yl)phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound
Scientific Research Applications
3-[4-(2H-tetrazol-5-yl)phenyl]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine involves its interaction with specific molecular targets and pathways. Tetrazole derivatives are known to act as bioisosteres of carboxylic acids, allowing them to interact with various biological receptors . The compound’s planar structure and electron-donating properties facilitate receptor-ligand interactions, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
2-{2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine (Compound 10)
- Structure : Incorporates an oxygen atom bridging the phenyl and pyridine rings, forming a pyridyloxy linkage (Fig. 2).
- Pharmacological Activity : A highly potent and selective metabotropic glutamate receptor subtype 5 (mGlu5) antagonist (IC₅₀ = 1.2 nM) with excellent brain penetration (brain-to-plasma ratio = 1.5) and oral bioavailability in rats (F = 60%) .
- Therapeutic Application : Investigated for neurological disorders such as anxiety, depression, and Parkinson’s disease due to mGlu5 modulation .
3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine
- Structure : Features a fluorine atom at the phenyl meta position and a methyl group on the pyridine ring.
- Pharmacological Activity : Enhanced mGlu5 antagonism (IC₅₀ = 0.8 nM) compared to Compound 10, attributed to fluorine’s electron-withdrawing effects improving receptor affinity .
L-158809
- Structure : Imidazo[5,4-b]pyridine core linked to a tetrazolylphenyl group.
- Pharmacological Activity : Angiotensin II receptor blocker (ARB) with efficacy in diabetic neuropathy models (ED₅₀ = 0.1 mg/kg in rats) .
- Therapeutic Application : Cardiovascular diseases, contrasting with the CNS focus of mGlu5 antagonists .
Positional Isomers and Substitution Effects
- 2-(2H-Tetrazol-5-yl)pyridine (3a) , 3-(2H-Tetrazol-5-yl)pyridine (3b) , 4-(2H-Tetrazol-5-yl)pyridine (3c) :
Therapeutic Diversification of Tetrazole Derivatives
- Losartan and Valsartan : Tetrazole-containing ARBs (e.g., losartan, IC₅₀ = 0.7 nM for angiotensin II receptor) highlight the scaffold’s versatility in hypertension treatment .
- Antibacterial Derivatives : Acylide analogs with tetrazole chains (e.g., 3d, 3e) show moderate activity against Gram-positive pathogens (MIC range = 8–32 µg/mL) .
Data Tables
Table 1: Key Pharmacological Parameters of Selected Analogs
Table 2: Structural Comparison
| Compound | Core Structure | Key Substituents |
|---|---|---|
| 3-[4-(2H-Tetrazol-5-yl)phenyl]pyridine | Pyridine-phenyl | Tetrazole at phenyl para position |
| Compound 10 | Pyridyloxy-phenyl | Oxygen linker, tetrazole |
| L-158809 | Imidazopyridine | Tetrazolylphenyl, ethyl group |
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Therapeutic Potential: Tetrazole’s acidity (pKa ~4.9) enhances solubility and membrane permeability, critical for CNS drug candidates . Contrasting applications (e.g., neurological vs. cardiovascular) stem from scaffold modifications targeting distinct receptors .
Biological Activity
3-[4-(2H-tetrazol-5-yl)phenyl]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine consists of a pyridine ring substituted with a phenyl group that carries a tetrazole moiety. This combination enhances its pharmacological profile, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine exhibits notable biological activities, particularly as an antagonist of metabotropic glutamate receptor subtype 5 (mGlu5). This receptor is implicated in several neurological disorders, including anxiety and schizophrenia. The tetrazole group contributes to the compound's efficacy by improving receptor binding affinity and selectivity .
The primary mechanism through which 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine operates is by inhibiting mGlu5 receptors. This inhibition can lead to decreased excitatory neurotransmission, which is beneficial in conditions characterized by excessive glutamate signaling. The compound has demonstrated good brain penetration, indicating its potential for central nervous system applications .
Research Findings and Case Studies
Several studies have evaluated the biological activity of compounds related to 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine. Below are summarized findings from key research articles:
Comparative Analysis with Related Compounds
To better understand the biological activity of 3-[4-(2H-tetrazol-5-yl)phenyl]pyridine, it is useful to compare it with other tetrazole-containing compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
